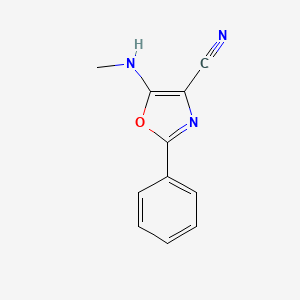

![molecular formula C12H16N2O2S B10768862 Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)

Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

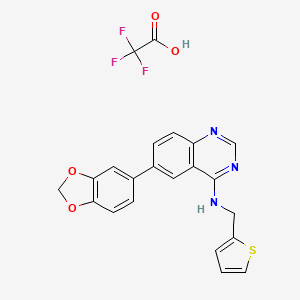

ML114 is a selective chemical inhibitor of retinoblastoma binding protein 9 (RBBP9) serine hydrolase activity. This compound has been studied for its role in decoupling human pluripotent stem cell proliferation and differentiation. It is particularly significant in the field of stem cell research due to its ability to influence cell cycle progression without inducing differentiation .

Preparation Methods

The synthetic routes and reaction conditions for ML114 are not extensively detailed in the available literature. it is known that ML114 is a small molecule inhibitor designed to selectively target the serine hydrolase activity of RBBP9. Industrial production methods for such inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final purification steps to ensure high purity and specificity .

Chemical Reactions Analysis

ML114 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It functions by inhibiting the serine hydrolase activity of RBBP9. The major product of this inhibition is the reduced activity of RBBP9, which in turn affects the proliferation and differentiation of human pluripotent stem cells .

Scientific Research Applications

ML114 has several scientific research applications, particularly in the fields of biology and medicine:

Mechanism of Action

ML114 exerts its effects by selectively inhibiting the serine hydrolase activity of RBBP9. This inhibition leads to a decrease in the proliferation rate of human pluripotent stem cells without initiating differentiation. The molecular targets involved include the nuclear transcription factor Y subunit A (NFYA), which may act as an effector of RBBP9 serine hydrolase activity. The pathways influenced by this inhibition are primarily related to cell cycle progression and maintenance of pluripotency .

Comparison with Similar Compounds

ML114 is unique in its selective inhibition of RBBP9 serine hydrolase activity. Similar compounds include other small molecule inhibitors targeting serine hydrolases, but ML114’s specificity for RBBP9 sets it apart. Some similar compounds include:

JZL184: A selective inhibitor of monoacylglycerol lipase, another serine hydrolase.

URB597: An inhibitor of fatty acid amide hydrolase, which also targets serine hydrolase activity.

PF-3845: Another inhibitor of fatty acid amide hydrolase with high specificity.

These compounds share the common feature of targeting serine hydrolase activity but differ in their specific targets and applications.

Properties

Molecular Formula |

C12H16N2O2S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

[1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate |

InChI |

InChI=1S/C12H16N2O2S/c1-9(11-13-7-8-17-11)14-16-12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

RRXZTDHBRAEGPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NOC(=O)C1CCCCC1)C2=NC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

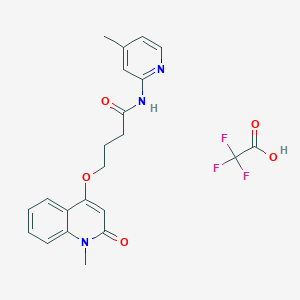

![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)

![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)

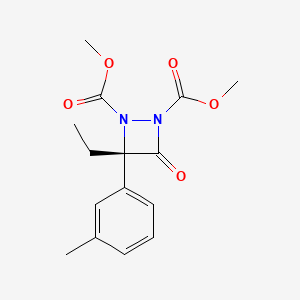

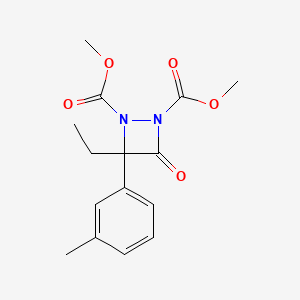

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)

![Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)

![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)

![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)

![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)

![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)